

Spectroscopic Profile of (2,3-Dihydroxypropyl)trimethylammonium Chloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	(2,3-
Compound Name:	Dihydroxypropyl)trimethylammoniu
	<i>m</i> chloride
Cat. No.:	B1217662

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(2,3-Dihydroxypropyl)trimethylammonium chloride** (DPTAC), a quaternary ammonium compound with significant applications in various scientific and industrial fields. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for DPTAC. It also includes detailed experimental protocols for acquiring this data and a workflow for spectroscopic analysis.

While publicly accessible, quantitative spectral data for **(2,3-Dihydroxypropyl)trimethylammonium chloride** is limited, this guide synthesizes available information from chemical suppliers and related literature to provide a representative spectroscopic profile. The data presented herein is intended to serve as a reference for the identification and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for **(2,3-Dihydroxypropyl)trimethylammonium chloride** based on characteristic chemical shifts and absorption patterns for its functional groups.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Assignment
~3.1	Singlet	$\text{N}-(\text{CH}_3)_3$
~3.3-3.5	Multiplet	$\text{N}-\text{CH}_2$
~3.6-3.8	Multiplet	CH_2-OH
~4.0-4.2	Multiplet	$\text{CH}-\text{OH}$
(variable)	Broad Singlet	OH

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)	Assignment
~54	$\text{N}-(\text{CH}_3)_3$
~65	CH_2-OH
~68	$\text{N}-\text{CH}_2$
~70	$\text{CH}-\text{OH}$

Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm^{-1})	Intensity	Assignment
3500-3200	Strong, Broad	O-H stretch (hydroxyl groups)
2950-2850	Medium	C-H stretch (aliphatic)
1480-1460	Medium	C-H bend (methyl groups)
1250-950	Medium	C-N stretch
1100-1000	Strong	C-O stretch (hydroxyl groups)

Table 4: Mass Spectrometry Data (Predicted)

m/z	Interpretation
134.1	$[\text{M-Cl}]^+$ (Cationic species)
116.1	$[\text{M-Cl-H}_2\text{O}]^+$
104.1	$[\text{M-Cl-CH}_2\text{O}]^+$
58.1	$[\text{CH}_2=\text{N}(\text{CH}_3)_2]^+$

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Materials:

- **(2,3-Dihydroxypropyl)trimethylammonium chloride** sample
- Deuterated solvent (e.g., D_2O , Methanol- d_4)
- NMR tubes
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock onto the deuterium signal of the solvent.

- Shim the magnetic field to achieve optimal homogeneity.
- Tune the probe for the ^1H and ^{13}C frequencies.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
 - Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
 - Process the spectrum similarly to the ^1H spectrum.
 - Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- **(2,3-Dihydroxypropyl)trimethylammonium chloride** sample
- FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.
- Potassium bromide (KBr) (for pellet method)

- Spatula and agate mortar and pestle

Procedure (ATR Method):

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Spectrum Acquisition:
 - Record the background spectrum of the empty ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
 - Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm^{-1} .
 - Process the spectrum by performing a background subtraction.

Procedure (KBr Pellet Method):

- Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
- Spectrum Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire the spectrum as described in the ATR method.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the cation and analyze its fragmentation pattern.

Materials:

- **(2,3-Dihydroxypropyl)trimethylammonium chloride** sample

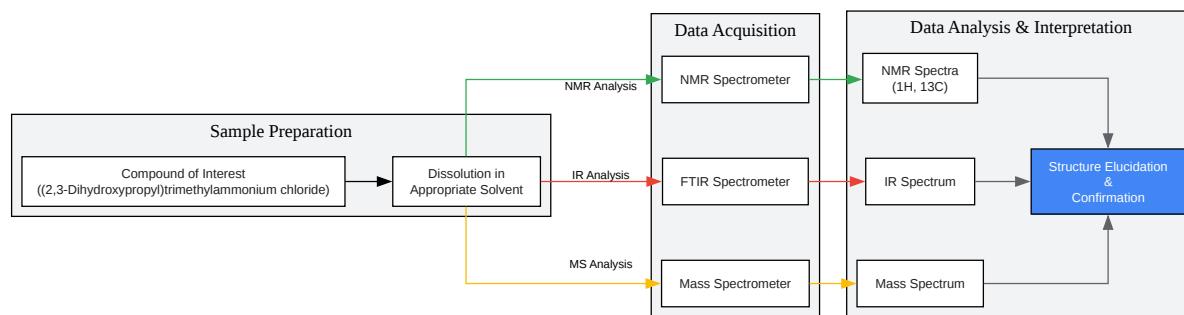
- Solvent (e.g., methanol, water, acetonitrile)
- Mass spectrometer with an electrospray ionization (ESI) source

Procedure:

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent.
- Instrument Setup:
 - Set the ESI source to positive ion mode.
 - Optimize the source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature.
- Data Acquisition:
 - Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.
 - Acquire the mass spectrum over a relevant m/z range (e.g., 50-300).
 - For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the parent ion and acquiring its fragmentation spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **(2,3-Dihydroxypropyl)trimethylammonium chloride**.



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Caption: Workflow for Spectroscopic Analysis.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com